2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-CHLOROPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-CHLOROPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C26H24Cl2N4O3S. This compound is notable for its unique structure, which includes a triazole ring, a sulfanyl group, and multiple aromatic rings.
Preparation Methods
The synthesis of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and sulfanyl-containing molecules. For example:
- 2-({5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- 2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H21Cl2N5OS |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N5OS/c1-16-13-17(25)11-12-20(16)27-14-22-29-30-24(31(22)18-7-3-2-4-8-18)33-15-23(32)28-21-10-6-5-9-19(21)26/h2-13,27H,14-15H2,1H3,(H,28,32) |
InChI Key |
DMZPFYGLOBTZFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.